Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate
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Overview
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (BOC) protecting group and a cyclopropylacetate moiety
Synthetic Routes and Reaction Conditions:
Protection of Piperazine: The synthesis begins with the protection of piperazine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) to form tert-butoxycarbonyl-piperazine.
Cyclopropylacetate Formation: The cyclopropylacetate moiety can be synthesized through the reaction of cyclopropane carboxylic acid with an appropriate alcohol in the presence of a catalyst.
Coupling Reaction: The protected piperazine is then coupled with the cyclopropylacetate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and optimized reaction conditions are used to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the BOC-protected nitrogen, using nucleophiles like ammonia or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether.
Substitution: Ammonia, amines, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: BOC-deprotected piperazine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its BOC-protected piperazine group is valuable for protecting amines during multi-step synthesis.
Biology: In biological research, the compound can be used to study the effects of piperazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug development, particularly in the design of pharmaceuticals targeting central nervous system disorders. Its structural features make it suitable for creating compounds with specific biological activities.
Industry: In the chemical industry, Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate can be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials.
Mechanism of Action
The mechanism by which Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors. The BOC-protected piperazine group can be selectively removed to reveal the active amine, which can then interact with biological targets.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors in the central nervous system, affecting neurotransmitter activity.
Comparison with Similar Compounds
BOC-protected Piperazine Derivatives: These compounds share the BOC-protected piperazine group but differ in their substituents.
Cyclopropylacetate Derivatives: These compounds contain the cyclopropylacetate moiety but may have different protecting groups or core structures.
Uniqueness: Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-2-cyclopropylacetate is unique due to its combination of a BOC-protected piperazine and a cyclopropylacetate group. This combination provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
sodium;2-cyclopropyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.Na/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)11(12(17)18)10-4-5-10;/h10-11H,4-9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHQPQXYLXGBF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2CC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N2NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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